molecular formula C6H3F9O3S B1625243 1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride CAS No. 84271-38-5

1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride

Cat. No. B1625243
CAS RN: 84271-38-5
M. Wt: 326.14 g/mol
InChI Key: DHOWBDGXIQWUSH-UHFFFAOYSA-N
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Description

This compound is a fluorinated alkane, which is a type of hydrofluorocarbon . It’s used as a foam expansion agent and heat transfer fluid . It’s a clear liquid that is miscible with many polar organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple fluorine atoms . It’s also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a boiling point of 127 °C and a density of 2.051 g/mL at 25 °C . It’s a colorless gas with a molar mass of 102.032 g·mol −1 .

Mechanism of Action

This compound is used as a co-solvent and additive in a range of battery systems, including lithium-sulfur batteries (LSBs) and lithium-ion batteries (LiBs) .

Safety and Hazards

This compound is a member of a group of perfluorinated chemicals that can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes . It’s persistent in the environment and can accumulate in people .

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluorobut-3-enoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F9O3S/c1-2-3(7,8)4(9,10)18-5(11,12)6(13,14)19(15,16)17/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOWBDGXIQWUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449400
Record name 5-Ethenyl-perfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride

CAS RN

84271-38-5
Record name 5-Ethenyl-perfluoro-3-oxapentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude reaction solution from above containing ICH2CH2CF2CF2OCF2CF2SO2F was treated with an excess of DBU at room temperature for 4 hours. 19F NMR analysis showed no effect on the —SO2F group, and the triplet of CF2CH2— was changed into doublet×triplet at 121 ppm (Jd=7.8 Hz, Jt=3.6 Hz), indicating the desired reaction occurred to yield CH2═CHCF2CF2OCF2CF2SO2F. Addition of water to dissolve DBU/HI solid, and the bottom perfluorinated N-methyl morpholine solution was isolated. From F-NMR, no more I—CF2CF2OCF2CF2SO2F was observed in the isolated solution. The solution was dried over MgSO4. After filtration and rotary evaporation to remove the solvent, 22 g product was obtained (89% isolated yield; bp=115-116° C.). 19F NMR showed the chemical shifts at +43 ppm (—SO2F), −83.8 ppm (m, —CF2O—), −89.2 ppm (txt, —CF2O—), −114 ppm (dxt, —CF2SO2F) and 120 ppm (dxt, —CF2CH═). Also, H1 NMR confirmed the formation of CH2═CH— with chemical shift at 5.7˜6.3 ppm (m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride
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1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride
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1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride
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1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride

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